molecular formula C22H25N3O3 B2909584 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 904011-08-1

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2909584
CAS No.: 904011-08-1
M. Wt: 379.46
InChI Key: AOAIJQMCYAJVQM-UNOMPAQXSA-N
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Description

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic benzofuran derivative characterized by a substituted benzofuran-3(2H)-one core. Key structural features include:

  • Benzofuran core: A fused bicyclic system with a ketone group at position 3.
  • Substituents:
    • A 4-methyl group at position 4.
    • A hydroxyl group at position 5.
    • A (4-ethylpiperazin-1-yl)methyl moiety at position 6.
    • A pyridin-3-ylmethylene group at position 2, with a Z-configuration at the exocyclic double bond.

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-24-7-9-25(10-8-24)14-17-18(26)11-15(2)20-21(27)19(28-22(17)20)12-16-5-4-6-23-13-16/h4-6,11-13,26H,3,7-10,14H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAIJQMCYAJVQM-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CN=CC=C4)C3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CN=CC=C4)/C3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated benzofuran intermediate.

    Formation of the Pyridinylmethylene Substituent: The pyridinylmethylene group can be attached through a condensation reaction between a pyridine aldehyde and the benzofuran intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used (e.g., PCC, Jones reagent).

    Reduction: The pyridinylmethylene group can be reduced to a pyridylmethyl group using hydrogenation or other reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyridylmethyl derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacologically active agent. The presence of the benzofuran and piperazine moieties suggests possible activity as a central nervous system agent or as an antimicrobial compound.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The structural features of this compound are reminiscent of known drugs, suggesting it could be a lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzofuran core could interact with various biological targets.

Comparison with Similar Compounds

Position 2 Modifications

  • 2-Thienylmethylene () : Sulfur atom increases polarizability, which may influence redox properties .

Position 7 Modifications

  • 4-Ethylpiperazine (Target Compound) : Balances hydrophilicity (piperazine) and lipophilicity (ethyl group).
  • 4-(2-Hydroxyethyl)piperazine () : Hydroxyl group improves aqueous solubility but may reduce membrane permeability .
  • 4-Methylpiperidine () : Piperidine lacks a second nitrogen, reducing polarity compared to piperazine .

Stereochemical Considerations

The Z-configuration in the target compound and –4 ensures spatial alignment of substituents, which is critical for target binding.

Research Findings and Implications

  • Solubility : Piperazine derivatives (e.g., ) typically exhibit higher aqueous solubility than piperidine analogs (e.g., ) due to additional nitrogen atoms .
  • Bioactivity : Pyridinyl and thienyl groups may target aromatic-rich binding pockets (e.g., kinase active sites), whereas trimethoxybenzylidene () could intercalate into lipid membranes .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ’s furopyridazinones, involving alkynyl intermediates and base-mediated cyclization .

Biological Activity

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a complex structure that includes a benzofuran moiety, piperazine substituent, and various functional groups that contribute to its pharmacological potential.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar benzofuran compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones exceeding 20 mm in some cases . The presence of specific substituents on the benzofuran ring enhances these antimicrobial effects.

Anticancer Potential

Benzofuran derivatives, including the compound , have been explored for their anticancer properties. They are known to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. This inhibition can lead to apoptosis in cancerous cells, making such compounds potential candidates for cancer therapy .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like this compound have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Neuroprotective Properties

There is emerging evidence suggesting that benzofuran derivatives can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where such compounds may help mitigate oxidative stress and neuronal damage .

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various benzofuran derivatives against common pathogens. The tested compound exhibited notable activity against S. aureus with an inhibition zone of approximately 23 mm. This finding underscores its potential as an antimicrobial agent .

Study 2: Anticancer Mechanism Investigation

In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound was found to significantly reduce cell viability in treated cancer cells compared to controls .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibits topoisomerase I; induces apoptosis
Anti-inflammatoryModulates inflammatory cytokines
NeuroprotectiveProtects neurons from oxidative stress

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